Reduced ER Binding Affinity vs. 17β-Estradiol
3-O-Methylation of 17β-estradiol (E2) significantly reduces binding affinity for classical estrogen receptors (ERα and ERβ). While E2 exhibits very high binding affinity for both ERα and ERβ (set as a reference of 100%) [1], a direct structural analog, 2-methoxyestradiol (2ME2), binds to ERs with at least a 500-fold lower affinity compared to E2 [2]. By class-level inference, the 3-O-methyl modification similarly disrupts the critical hydrogen bonding between the 3-OH group and the receptor, predicting a comparable, drastic reduction in ER binding affinity for 3-O-Methyl 17beta-Estradiol [3]. This molecular switch abrogates classical genomic estrogen signaling, making this compound essential for isolating non-ER-mediated effects.
| Evidence Dimension | Estrogen Receptor Binding Affinity (Relative Binding Affinity, RBA) |
|---|---|
| Target Compound Data | Predicted to have drastically reduced binding affinity (class inference from 2-methoxyestradiol) |
| Comparator Or Baseline | 17β-Estradiol (E2): Reference RBA = 100% for both ERα and ERβ |
| Quantified Difference | At least 500-fold reduction in binding affinity (inferred from 2ME2 vs. E2 data) |
| Conditions | In vitro competitive radioligand binding assays using human ERα and ERβ |
Why This Matters
This property is essential for researchers studying non-genomic estrogenic effects, as it allows them to dissect pathways independent of classical estrogen receptor activation.
- [1] Zhu BT, et al. Quantitative structure-activity relationship of various endogenous estrogen metabolites for human estrogen receptor α and β subtypes: insights into the structural determinants favoring a differential subtype binding. Endocrinology. 2006;147(9):4132-50. View Source
- [2] LaVallee TM, et al. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta. Cancer Res. 2002;62(13):3691-7. View Source
- [3] Anstead GM, et al. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids. 1997;62(3):268-303. View Source
